molecular formula C12H7BrN2O B1373629 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole CAS No. 1192018-93-1

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole

Cat. No.: B1373629
CAS No.: 1192018-93-1
M. Wt: 275.1 g/mol
InChI Key: UILQGEMIQDQAOY-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a bromine atom at the 5-position and a pyridine ring at the 2-position

Scientific Research Applications

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Material Science: The compound is used in the design of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Future Directions

The future directions in the research of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole and similar compounds could involve the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents . The synthesis of these compounds could also be further optimized .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain kinases, thereby affecting phosphorylation processes essential for cellular signaling . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular activities .

Cellular Effects

The effects of this compound on cells are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Furthermore, this compound has been found to affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases . These cellular effects highlight the potential of this compound as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as DNA and proteins. This compound can intercalate into DNA, disrupting the double helix structure and inhibiting DNA replication and transcription . Additionally, this compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and catalysis . These molecular interactions contribute to the compound’s ability to modulate cellular processes and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In in vitro and in vivo studies, long-term exposure to this compound has shown sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit minimal toxicity and significant therapeutic effects, such as tumor growth inhibition in cancer models . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic pathways influence the compound’s bioavailability and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Additionally, binding proteins such as serum albumin can bind to this compound, affecting its distribution and localization within tissues . These interactions play a critical role in determining the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound has been found to localize predominantly in the nucleus, where it can interact with DNA and nuclear proteins . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through the presence of mitochondrial targeting sequences . These localization patterns are essential for understanding the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with 5-bromosalicylaldehyde under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzoxazole ring can be oxidized or reduced under specific conditions, although these reactions are less common.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).

Major Products

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Products are more complex molecules with extended conjugation or additional aromatic rings.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yl)benzo[d]oxazole: Lacks the bromine atom, which may result in different reactivity and binding properties.

    5-Chloro-2-(pyridin-4-yl)benzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine, potentially affecting its electronic properties and reactivity.

    2-(Pyridin-4-yl)benzoxazole: A simpler structure without additional halogen substitution, used in similar applications but with different efficacy.

Uniqueness

5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole is unique due to the presence of both the bromine atom and the pyridine ring, which confer specific electronic and steric properties. These features can enhance its utility in various chemical reactions and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

5-bromo-2-pyridin-4-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILQGEMIQDQAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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